N-ethyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide
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Overview
Description
N-ethyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide is an organic compound belonging to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted at the 1-position with an ethyl group and at the 4-position with a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
N-ethyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl piperidine
- 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide
- N-(4-methylbenzoyl)-4-benzylpiperidine
Uniqueness
N-ethyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzoyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Properties
IUPAC Name |
N-ethyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-17-15(19)12-8-10-18(11-9-12)16(20)13-4-6-14(21-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEVDEOZAVUCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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